(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Description
(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly known as 5EB-MST, is an organic compound of great biological significance. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 5EB-MST has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Due to its unique structural features, 5EB-MST has been identified as a promising scaffold for drug discovery and development.
Scientific Research Applications
Materials Science Applications
Twist-Bend Nematic Phase : Research on methylene-linked liquid crystal dimers, including derivatives similar in structure to the specified compound, has revealed their capacity to exhibit unique mesophases. These studies highlight the potential of such compounds in the development of advanced liquid crystal technologies. The twist-bend nematic phase, observed in certain methylene-linked odd-membered dimers, underscores the importance of bent geometry in creating materials with novel optical properties (Henderson & Imrie, 2011).
Medicinal Chemistry Applications
Antibacterial Activity : Thiazoles, including derivatives akin to the mentioned compound, have been extensively investigated for their antibacterial properties. These compounds have shown significant efficacy against various bacteria and pathogens, indicating their potential in developing new antimicrobial agents. The structural flexibility of thiazoles allows for the synthesis of a wide range of derivatives with potent biological activities, making them a valuable scaffold in drug discovery (Mohanty et al., 2021).
Antioxidant Activity : The search for compounds with antioxidant properties is crucial in combating oxidative stress-related diseases. Isoxazolone derivatives, related in chemical reactivity to the mentioned compound, have been synthesized and evaluated for their antioxidant capabilities. These studies contribute to the understanding of the molecular basis of antioxidant activity and the development of new therapeutic agents (Laroum et al., 2019).
Environmental Studies Applications
Remediation of Organic Pollutants : Enzymatic approaches using oxidoreductive enzymes, in the presence of redox mediators, have demonstrated effectiveness in degrading various organic pollutants in wastewater. Compounds related to the specified thiazolone have been explored as potential redox mediators, enhancing the degradation efficiency of recalcitrant compounds. This research underscores the potential of such compounds in environmental remediation efforts, offering a sustainable alternative to conventional treatment methods (Husain & Husain, 2007).
properties
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIHKBCRWQQGK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |
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